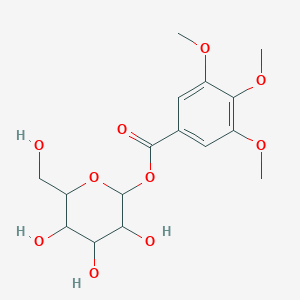
1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside is a chemical compound known for its unique structure and potential applications in various scientific fields. It is a derivative of glucopyranoside, where the glucose moiety is esterified with 3,4,5-trimethoxybenzoic acid. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside typically involves the esterification of glucopyranoside with 3,4,5-trimethoxybenzoic acid. The process begins with the activation of 3,4,5-trimethoxybenzoic acid using thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride . This intermediate is then reacted with glucopyranoside in the presence of a base such as pyridine to yield the desired ester .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield glucopyranoside and 3,4,5-trimethoxybenzoic acid.
Oxidation: The methoxy groups on the benzoyl moiety can be oxidized to form corresponding quinones.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products:
Hydrolysis: Glucopyranoside and 3,4,5-trimethoxybenzoic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted benzoyl glucopyranosides.
Aplicaciones Científicas De Investigación
1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the development of novel materials and as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside is not fully understood. it is believed to interact with various molecular targets and pathways. The methoxy groups on the benzoyl moiety may play a role in modulating biological activity by affecting the compound’s binding affinity to specific receptors or enzymes . Further research is needed to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
1-O-(3,4,5-Trimethoxybenzoyl)-beta-L-galactopyranose: Similar structure but with a galactose moiety instead of glucose.
3,4,5-Trimethoxybenzoyl chloride: The precursor used in the synthesis of the glucopyranoside derivative.
3,4,5-Trimethoxybenzoic acid: The parent acid used to form the benzoyl chloride intermediate.
Uniqueness: 1-O-(3,4,5-Trimethoxybenzoyl)-b-D-glucopyranoside is unique due to its specific ester linkage and the presence of multiple methoxy groups, which may confer distinct biological and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H22O10 |
|---|---|
Peso molecular |
374.34 g/mol |
Nombre IUPAC |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H22O10/c1-22-8-4-7(5-9(23-2)14(8)24-3)15(21)26-16-13(20)12(19)11(18)10(6-17)25-16/h4-5,10-13,16-20H,6H2,1-3H3 |
Clave InChI |
QRWNMJBTANFMHA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dibromospiro[fluorene-9,7'-dibenzo[c,h]xanthene]](/img/structure/B14079334.png)
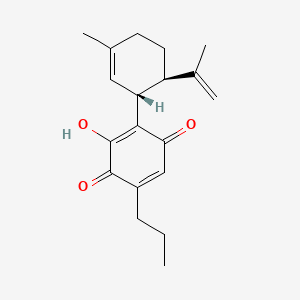
![5-chloro-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14079356.png)

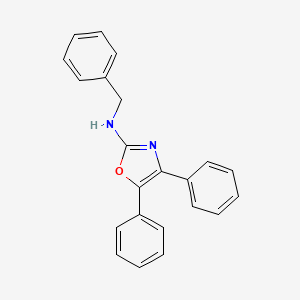
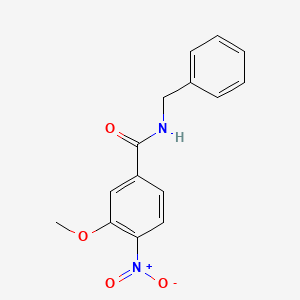

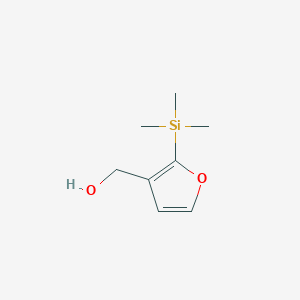

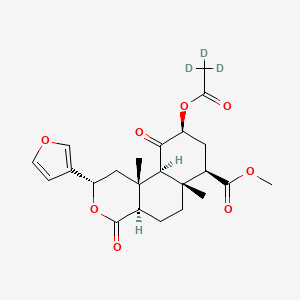
![4-[4-(4-Aminophenyl)phenyl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B14079392.png)

![6,9-Dihydroxy-5-methoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one](/img/structure/B14079401.png)

